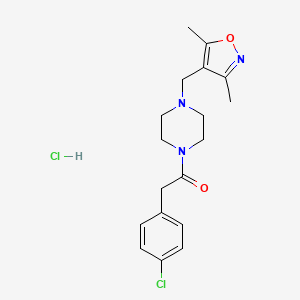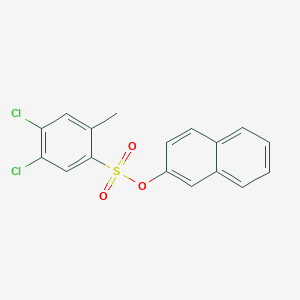
Naphthalen-2-yl 4,5-dichloro-2-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalen-2-yl 4,5-dichloro-2-methylbenzenesulfonate is a chemical compound with versatile applications in scientific research. Its unique properties make it valuable in organic synthesis, material science, and pharmaceutical development.
Applications De Recherche Scientifique
Naphthalen-2-yl 4,5-dichloro-2-methylbenzenesulfonate finds applications in several fields:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the development of advanced materials with specific properties.
Pharmaceutical Development: Plays a role in the synthesis of potential drug candidates and active pharmaceutical ingredients.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-2-yl 4,5-dichloro-2-methylbenzenesulfonate typically involves the reaction of 4,5-dichloro-2-methylbenzenesulfonyl chloride with naphthalen-2-ol in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature for 24 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling and safety measures due to the use of chlorinated compounds and sulfonyl chlorides.
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalen-2-yl 4,5-dichloro-2-methylbenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted by nucleophiles.
Oxidation and Reduction Reactions: The naphthalene ring can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, typically in the presence of a base.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include naphthalen-2-yl derivatives with various substituents replacing the sulfonate group.
Oxidation Reactions: Oxidized naphthalene derivatives.
Reduction Reactions: Reduced naphthalene derivatives.
Mécanisme D'action
The mechanism of action of Naphthalen-2-yl 4,5-dichloro-2-methylbenzenesulfonate involves its interaction with molecular targets through its sulfonate and naphthalene moieties. These interactions can lead to various biochemical effects, depending on the specific application and target molecule. The exact pathways and targets are subject to ongoing research and may vary based on the context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalen-2-yl 4-methylbenzenesulfonate: Similar structure but lacks the chlorine substituents.
Naphthalen-2-yl benzenesulfonate: Similar structure without the methyl and chlorine substituents.
Uniqueness
Naphthalen-2-yl 4,5-dichloro-2-methylbenzenesulfonate is unique due to the presence of both chlorine and methyl groups on the benzenesulfonate moiety. These substituents can influence the compound’s reactivity and interactions, making it distinct from its analogs .
Propriétés
IUPAC Name |
naphthalen-2-yl 4,5-dichloro-2-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2O3S/c1-11-8-15(18)16(19)10-17(11)23(20,21)22-14-7-6-12-4-2-3-5-13(12)9-14/h2-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHONOCGJLNBBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)OC2=CC3=CC=CC=C3C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

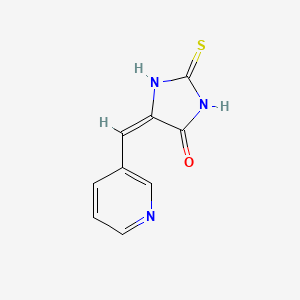

![2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2361903.png)
![4-[(4-chlorophenyl)carbonyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2361905.png)

![Methyl 2-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B2361908.png)
![tert-butyl 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetate](/img/structure/B2361909.png)
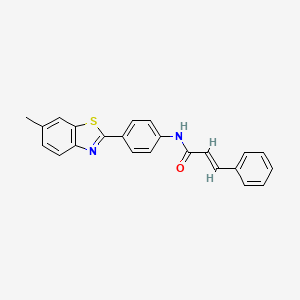
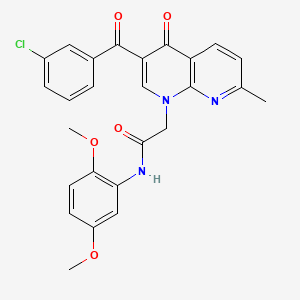
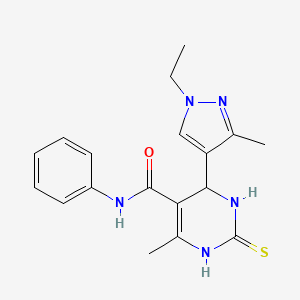
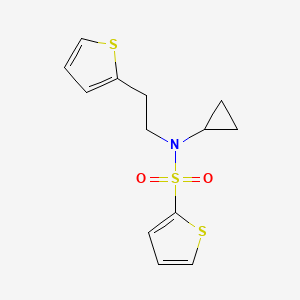
![1-[(5Z)-5-[(dimethylamino)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2361915.png)
